molecular formula C11H22O3 B13783202 2-Methyl-2-(methylpentyl)-1,3-dioxolane-4-methanol CAS No. 63980-38-1

2-Methyl-2-(methylpentyl)-1,3-dioxolane-4-methanol

Cat. No.: B13783202
CAS No.: 63980-38-1
M. Wt: 202.29 g/mol
InChI Key: HADGDWQOEKNXOZ-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylpentyl)-1,3-dioxolane-4-methanol is an organic compound with a complex structure that includes a dioxolane ring and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(methylpentyl)-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The dioxolane ring can participate in substitution reactions, where one of the ring atoms is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group may yield formaldehyde or formic acid, while reduction could produce simpler alcohols.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable building block in organic chemistry. Its functional groups enable it to participate in various chemical reactions, including:

  • Reactions with Electrophiles: The hydroxyl group can act as a nucleophile, allowing for substitution reactions.
  • Formation of Complex Molecules: It can be used to synthesize more complex organic compounds through multi-step synthetic pathways.

Biological Applications

Research has indicated potential biological activities associated with derivatives of 2-Methyl-2-(methylpentyl)-1,3-dioxolane-4-methanol:

  • Antimicrobial Properties: Studies have shown that certain derivatives exhibit antimicrobial activity, making them candidates for pharmaceutical development.
  • Skin Sensitization Studies: The compound has been evaluated for skin sensitization potential, contributing to the understanding of its safety profile in cosmetic formulations .

Industrial Applications

In the industrial sector, this compound is utilized for:

  • Solvent Development: As an alternative aprotic solvent, it is being explored for its environmental benefits and lower toxicity compared to traditional solvents .
  • Material Science: The compound's unique structure allows it to be used in the development of new materials with specific properties tailored for applications in coatings and adhesives.

Case Studies

Case Study TitleFocusFindings
Development of Bio-Based SolventsInvestigating alternatives to traditional solventsHighlighted the potential of this compound as a bio-derived solvent with favorable properties for green chemistry applications .
Antimicrobial Activity AssessmentEvaluating biological activities of derivativesDemonstrated significant antimicrobial effects against various pathogens, suggesting potential applications in pharmaceuticals .

Mechanism of Action

The mechanism by which 2-Methyl-2-(methylpentyl)-1,3-dioxolane-4-methanol exerts its effects would depend on its specific interactions with molecular targets. The dioxolane ring and methanol group may interact with enzymes, receptors, or other biomolecules, influencing biochemical pathways and cellular processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-pentanol: A similar compound with a simpler structure, known for its use in organic synthesis and as a solvent.

    tert-Amyl alcohol: Another related compound with applications in the chemical industry and as a solvent.

Biological Activity

2-Methyl-2-(methylpentyl)-1,3-dioxolane-4-methanol is a compound that belongs to the class of dioxolanes, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C11H20O3
  • IUPAC Name : this compound

2. Anti-inflammatory Effects

Dioxolanes are also noted for their anti-inflammatory properties. Compounds within this class may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Such activities have been observed in related structures where modulation of inflammatory pathways was evident .

3. Cytotoxicity and Cancer Research

Meroterpenoids and other dioxolane derivatives have been studied for their cytotoxic effects against cancer cell lines. For example, certain meroterpenoids showed significant cytotoxicity against hepatocarcinoma and erythroleukemic cells . Although specific data on this compound is sparse, the structural similarity to these compounds suggests potential for further investigation in cancer therapy.

Data Table: Biological Activities of Dioxolanes

Biological ActivityRelated CompoundsObserved Effects
AntimicrobialVarious dioxolanesInhibition of bacteria like S. aureus
Anti-inflammatoryMeroterpenoidsReduction in cytokine production
CytotoxicityMeroterpenoidsSignificant effects on cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several dioxolane derivatives against clinical isolates. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for development as therapeutic agents .

Case Study 2: Anti-inflammatory Mechanisms

In a controlled study, a related dioxolane compound was shown to inhibit the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to decreased levels of nitric oxide and inflammatory cytokines. This highlights the anti-inflammatory potential that may also be applicable to this compound .

Research Findings

Recent reviews emphasize the importance of exploring dioxolanes for their diverse biological activities. The synthesis and characterization of new derivatives could lead to enhanced therapeutic options across various fields including oncology and infectious diseases .

Properties

CAS No.

63980-38-1

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

(2-hexan-2-yl-2-methyl-1,3-dioxolan-4-yl)methanol

InChI

InChI=1S/C11H22O3/c1-4-5-6-9(2)11(3)13-8-10(7-12)14-11/h9-10,12H,4-8H2,1-3H3

InChI Key

HADGDWQOEKNXOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C1(OCC(O1)CO)C

Origin of Product

United States

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